molecular formula C33H26N4O2S2 B2937194 3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-15-6

3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2937194
CAS RN: 690644-15-6
M. Wt: 574.72
InChI Key: ACGUSVCLTUMJMR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a phenyl ring, and a tetrahydrothieno[2,3-b]quinoline ring. These types of structures are often found in pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amino group might be involved in acid-base reactions, while the carbonyl group could participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined experimentally .

Scientific Research Applications

Synthesis and Structural Development

This compound is involved in the synthesis of various heterocyclic systems, such as Pyrazolo[3,4-b]quinolines, Thieno[2,3-b]quinolines, and related condensed heterocyclic systems. For instance, it serves as a key intermediate for synthesizing compounds like 3-aminothieno[2,3-b]quinoline-2-carbohydrazide and 3-amino-2-(1H-benzimidazol-2-yl)thieno[2,3-b]quinoline, which are crucial for developing novel pharmaceutical and chemical compounds (Bakhite, 2001).

Biological Evaluation and Docking Studies

This compound plays a significant role in the development of new pharmaceuticals. For example, its derivatives have been synthesized and evaluated for their antimicrobial properties. Molecular docking studies of these derivatives provide valuable insights into their potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Theoretical and Computational Investigations

The compound and its derivatives have been the subject of theoretical and computational studies. These studies often involve investigating the reactivity of derivatives and examining their potential as pharmaceutical agents, such as in the context of antimalarial and COVID-19 treatments (Fahim & Ismael, 2021).

Photophysical and Fluorescent Properties

Research has also been conducted on the fluorescent properties of derivatives of this compound. These studies are crucial for developing new fluorescent probes and materials for various scientific and industrial applications (Bodke, Shankerrao, & Harishkumar, 2013).

Antimicrobial and Antitumor Activities

Several derivatives of this compound have been tested for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Safety and Hazards

The safety and hazards of this compound would need to be evaluated through toxicological studies. Some related compounds have been found to exhibit cytotoxicity against certain cancer cell lines .

Future Directions

Future research could involve further synthesis of this compound and its derivatives, testing their biological activity, and investigating their mechanisms of action .

properties

IUPAC Name

3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N4O2S2/c1-33(2)16-22-26(23(38)17-33)25(18-9-4-3-5-10-18)27-28(34)29(41-32(27)37-22)30(39)35-20-12-8-11-19(15-20)31-36-21-13-6-7-14-24(21)40-31/h3-15H,16-17,34H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGUSVCLTUMJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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